molecular formula C9H6Cl2F2O2 B7973203 2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone

2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B7973203
M. Wt: 255.04 g/mol
InChI Key: KZKHGLQBUDNCHH-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H7Cl2F2O2 It is a derivative of ethanone, characterized by the presence of chloro, methoxy, and difluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with difluoromethyl ketone in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride as chlorinating agents.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can interact with enzymes or receptors, leading to modulation of their activity. The difluoroethanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methoxyphenyl)ethanone: Similar structure but lacks the difluoro substituents.

    2-Chloro-1-(2-methoxyphenyl)ethanone: Similar but with different substitution pattern on the phenyl ring.

    2-Chloro-1-(4-methoxyphenyl)ethanone: Another isomer with the methoxy group in a different position.

Uniqueness

2-Chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-1-(5-chloro-2-methoxyphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKHGLQBUDNCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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